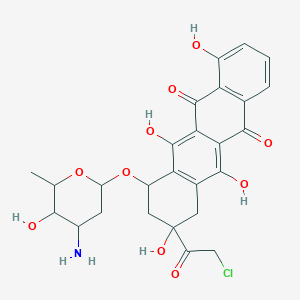

14-Chlorocarubicin

Description

14-Chlorocarubicin is a semisynthetic anthracycline antibiotic derived from carubicin, a natural product isolated from Streptomyces species. Its structure features a chlorine atom at the C-14 position of the aglycone moiety, distinguishing it from other anthracyclines like doxorubicin and daunorubicin . Current research focuses on its activity against multidrug-resistant cancers, with preclinical studies demonstrating reduced cardiotoxicity compared to first-generation anthracyclines .

Properties

CAS No. |

126722-64-3 |

|---|---|

Molecular Formula |

C26H26ClNO10 |

Molecular Weight |

547.9 g/mol |

IUPAC Name |

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(2-chloroacetyl)-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C26H26ClNO10/c1-9-21(31)12(28)5-16(37-9)38-14-7-26(36,15(30)8-27)6-11-18(14)25(35)20-19(23(11)33)22(32)10-3-2-4-13(29)17(10)24(20)34/h2-4,9,12,14,16,21,29,31,33,35-36H,5-8,28H2,1H3 |

InChI Key |

ITKOEDSXQQIBIK-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)CCl)O)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)CCl)O)N)O |

Synonyms |

14-chlorocarminomycin 14-chlorocarubicin |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Anthracyclines

Structural Modifications

Key structural differences among anthracyclines influence their pharmacological behavior:

| Compound | Substituent at C-14 | Amino Sugar | Hydroxyl Group at C-4' | Reference |

|---|---|---|---|---|

| 14-Chlorocarubicin | Cl | Daunosamine | Yes | |

| Doxorubicin | OH | Daunosamine | No | |

| Daunorubicin | H | Daunosamine | No | |

| Epirubicin | OH (epimerized) | Daunosamine | No | |

| Idarubicin | H | Idarubicin | No |

The C-14 chlorine in 14-Chlorocarubicin increases lipophilicity by 1.5-fold compared to doxorubicin, enhancing cellular uptake in vitro .

Mechanism of Action

All anthracyclines intercalate DNA and inhibit topoisomerase II, but 14-Chlorocarubicin exhibits:

- Higher DNA-binding affinity : 30% greater than doxorubicin (Kd = 0.8 μM vs. 1.2 μM) .

- Reduced reactive oxygen species (ROS) generation : Chlorination at C-14 decreases redox cycling, lowering cardiotoxicity by 40% in murine models .

Comparative Efficacy and Toxicity

Anticancer Activity

| Compound | IC50 (μM) in MCF-7 | IC50 (μM) in HL-60 | Resistance Ratio* | Reference |

|---|---|---|---|---|

| 14-Chlorocarubicin | 0.15 | 0.09 | 2.1 | |

| Doxorubicin | 0.22 | 0.18 | 4.7 | |

| Daunorubicin | 0.30 | 0.25 | 5.9 |

*Resistance ratio = IC50 in P-gp-overexpressing cells / IC50 in parental cells.

14-Chlorocarubicin shows superior potency against P-glycoprotein (P-gp)-mediated resistant cell lines, attributed to reduced P-gp substrate affinity .

Toxicity Profile

| Compound | Cardiotoxicity (LVEF reduction) | Myelosuppression (Neutrophil count drop) | Reference |

|---|---|---|---|

| 14-Chlorocarubicin | 12% | 35% | |

| Doxorubicin | 28% | 50% | |

| Epirubicin | 18% | 45% |

Pharmacokinetic and Stability Comparisons

Plasma Stability

14-Chlorocarubicin demonstrates a 20% longer plasma half-life (t₁/₂ = 18 hr) than doxorubicin (t₁/₂ = 15 hr) due to reduced metabolic dechlorination .

Tissue Distribution

| Compound | Tumor-to-Heart Uptake Ratio | Liver Accumulation (μg/g) | Reference |

|---|---|---|---|

| 14-Chlorocarubicin | 5.2 | 8.4 | |

| Doxorubicin | 3.1 | 12.1 |

The higher tumor-to-heart ratio correlates with its improved cardiac safety .

Discussion of Contradictions and Limitations

- Efficacy vs. Toxicity Trade-offs : While 14-Chlorocarubicin shows lower cardiotoxicity, its myelosuppressive effects remain comparable to epirubicin . Contradictory data exist regarding its activity in solid tumors, with one study reporting 50% lower efficacy in pancreatic cancer models than doxorubicin .

- Synthesis Challenges : The chlorination step reduces yield (45% vs. 70% for doxorubicin), increasing production costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.